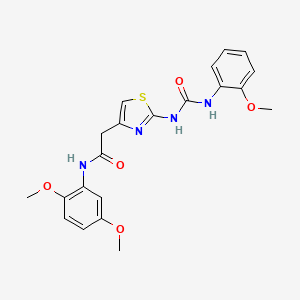

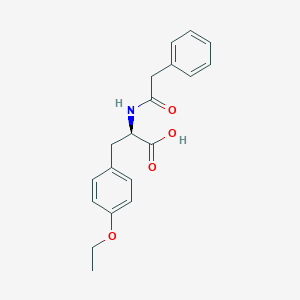

![molecular formula C19H16N2O4 B2680938 2-[2-[(E)-2-氰基-3-(2-甲基苯胺基)-3-氧代丙-1-烯基]苯氧基]乙酸 CAS No. 1054388-36-1](/img/structure/B2680938.png)

2-[2-[(E)-2-氰基-3-(2-甲基苯胺基)-3-氧代丙-1-烯基]苯氧基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenoxyacetic acid derivatives are a group of chemicals that have been developed as commercially important herbicides . They act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, thus selectively killing broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Synthesis Analysis

The synthesis of phenoxyacetic acid derivatives involves various chemical techniques and computational chemistry applications . The process includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives can be analyzed using various computational tools . These tools can provide insights into the molecular framework of these compounds, which can be useful in designing new derivatives with enhanced properties .Chemical Reactions Analysis

The chemical reactions involving phenoxyacetic acid derivatives can be complex and involve various intermediates and reaction pathways . Detailed analysis of these reactions can provide insights into the reactivity and stability of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives can be analyzed using various techniques . These properties can include molecular weight, solubility, stability, and reactivity .科学研究应用

Dye-Sensitized Solar Cells (DSSCs) Application

This compound has been used in the development of Dye-Sensitized Solar Cells (DSSCs) . Researchers have tailored the energy levels of this compound and its derivatives via a conjugate bridge and fluorination of acceptor units for effective D–π–A dye-sensitized solar cells . The results showed that dyes with bridged thiophene π-linker have narrower energy bandgap (Eg) and longer absorption wavelength (λmax) than those with fused thiophene π-linker . Also, fluorination of the acceptor unit of the dyes enhanced the electron accepting ability of 2-cyano-2-pyran-4-ylidene-acetic acid by lowering the lowest unoccupied molecular orbital (LUMO) energy, which leads to lower Eg, lower chemical hardness (η), and longer wavelength . Therefore, incorporation of fluorine atoms at the acceptor unit makes the conduction-band potential more favorable, leading to effective charge separation and charge transfer between donor and acceptor .

[2 + 2] Cycloaddition Application

The [2 + 2] cycloaddition is unequivocally the primary and most commonly used method for synthesizing cyclobutanes . In this review, the application of the [2 + 2] cycloaddition with different reaction mechanisms in the chemical synthesis of selected cyclobutane-containing natural products over the past decade has been summarized . This indicates that “2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid” could potentially be used in the synthesis of cyclobutane-containing natural products through [2 + 2] cycloaddition .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-13-6-2-4-8-16(13)21-19(24)15(11-20)10-14-7-3-5-9-17(14)25-12-18(22)23/h2-10H,12H2,1H3,(H,21,24)(H,22,23)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBYEVBITSKZEE-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2680860.png)

![(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone](/img/structure/B2680861.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)

![6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680869.png)

![3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzonitrile](/img/structure/B2680872.png)

![Methyl 5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2680877.png)

![methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2680878.png)